molecular formula C12H25BO3Si B13408710 4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid

4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid

Cat. No.: B13408710
M. Wt: 256.22 g/mol
InChI Key: HUWNEQZEHCDCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid is a versatile organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid typically involves the protection of cyclohexenone followed by borylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Cross-Coupling Products: Formation of biaryl compounds.

    Oxidation Products: Formation of alcohols or ketones.

    Reduction Products: Formation of alkanes or alkenes.

Scientific Research Applications

4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Tert-butyldimethylsilyloxy)cyclohex-1-enylboronic acid involves its ability to form stable complexes with transition metals, facilitating various catalytic processes. The boronic acid group interacts with metal catalysts, enabling the formation of carbon-carbon bonds through cross-coupling reactions. This interaction is crucial for the compound’s reactivity and effectiveness in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stability and versatility in various chemical reactions. Its ability to form stable complexes with transition metals and participate in cross-coupling reactions makes it a valuable reagent in organic synthesis.

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxycyclohexen-1-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6,11,14-15H,7-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWNEQZEHCDCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)O[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25BO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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